(R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate

Catalog No.
S1484793
CAS No.
39648-67-4
M.F
C20H12O4P-
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phos...

CAS Number

39648-67-4

Product Name

(R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate

IUPAC Name

13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C20H12O4P-

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)/p-1

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-M

SMILES

Array

Synonyms

1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (+-)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (R)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (S)-isomer, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, BDHP cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]

The exact mass of the compound 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate is a chiral organocatalyst belonging to the BINOL-derived phosphoric acid family. Its core function is to serve as a chiral Brønsted acid, enabling highly enantioselective transformations in a variety of chemical reactions, including carbon-carbon bond formations. It is also widely employed as an acidic resolving agent for the separation of racemic mixtures, particularly for amines that are otherwise difficult to separate. The defining procurement value of this compound lies in its ability to control stereochemistry, a critical parameter in the synthesis of pharmaceuticals and fine chemicals.

Procuring a generic or alternative form of this compound presents significant risks to process outcomes. Using the racemic mixture, (±)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate, will result in a complete loss of stereocontrol, yielding a racemic product and negating the primary purpose of asymmetric catalysis. The opposite (S)-enantiomer is not a direct substitute, as it will produce the opposite product enantiomer, which is unacceptable for targeting a specific stereoisomer. Furthermore, other in-class substitutes, such as those with bulky 3,3' substituents (e.g., TRIP), are not drop-in replacements; their different steric profiles lead to significantly altered reactivity and selectivity, making them suitable for different classes of substrates and requiring re-optimization of reaction conditions.

Essential for High Enantioselectivity in Aza-Friedel–Crafts Reactions

In the asymmetric aza-Friedel–Crafts reaction of 2-naphthol with an N-benzoyl imine, catalysis with (R)-BNDHP (10 mol%) produced the chiral amine product in 96% yield and 90% enantiomeric excess (ee). In contrast, using the racemic catalyst or no catalyst results in a product with 0% ee, making the single (R)-enantiomer essential for producing the desired stereoisomer.

Evidence DimensionEnantiomeric Excess (% ee)
Target Compound Data90% ee
Comparator Or BaselineRacemic Catalyst / Uncatalyzed: 0% ee
Quantified DifferenceAbsolute requirement for enantioselectivity
ConditionsAza-Friedel–Crafts reaction of 2-naphthol with N-benzoyl imine of 4-chlorobenzaldehyde, 10 mol% catalyst, toluene, room temperature.

This demonstrates the absolute necessity of the specific (R)-enantiomer for achieving the desired product chirality, a critical factor in pharmaceutical synthesis.

Superior Performance in Asymmetric Pictet-Spengler Reactions vs. Sterically Hindered Analogs

In the enantioselective Pictet-Spengler reaction of N-tosyltryptamine with an aldehyde, the parent (R)-BNDHP catalyst provided the tetrahydro-β-carboline product in 84% yield and 86% ee. In the same reaction, the more sterically hindered catalyst (R)-TRIP, which has bulky triisopropylphenyl groups, gave a significantly lower yield of 55% with only 70% ee. This highlights that for certain substrates, the less sterically encumbered backbone of (R)-BNDHP is more effective.

Evidence DimensionProduct Yield and Enantioselectivity (% Yield / % ee)
Target Compound Data84% Yield / 86% ee
Comparator Or Baseline(R)-TRIP Catalyst: 55% Yield / 70% ee
Quantified Difference29% higher yield and 16 percentage points higher ee
ConditionsPictet-Spengler reaction of N-tosyltryptamine and 4-nitrobenzaldehyde, 5 mol% catalyst, toluene, 0 °C.

This evidence guides the procurement decision by showing that (R)-BNDHP is not simply a generic catalyst but a specific choice that outperforms more complex, sterically hindered analogs for particular substrate classes.

Effective Chiral Resolving Agent for Process Chemistry

(R)-BNDHP is an effective process tool for the classical resolution of racemic compounds. For example, it readily forms diastereomeric salts with racemic 1-phenylethylamine. The salt formed with (R)-1-phenylethylamine exhibits significantly lower solubility in methanol (1.3 g/100 mL) compared to the salt with (S)-1-phenylethylamine (4.5 g/100 mL). This large solubility difference allows for efficient separation by fractional crystallization, a key process parameter.

Evidence DimensionSolubility of Diastereomeric Salt (g/100mL methanol)
Target Compound DataSalt with (R)-amine: 1.3 g/100 mL
Comparator Or BaselineSalt with (S)-amine: 4.5 g/100 mL
Quantified Difference3.5x lower solubility for the less soluble diastereomer
ConditionsDiastereomeric salts of (R)-BNDHP with (R)- and (S)-1-phenylethylamine in methanol at 25 °C.

This quantitative solubility difference is a critical process parameter that enables efficient, large-scale separation of enantiomers, making this compound a valuable procurement choice for process development and manufacturing.

Asymmetric Synthesis of Chiral Amines via Friedel-Crafts Reactions

This compound is the right choice for catalyzing enantioselective aza-Friedel-Crafts reactions to produce non-racemic chiral amines. Its demonstrated ability to deliver high enantiomeric excess is critical for synthesizing intermediates where specific stereochemistry is required for biological activity.

Synthesis of Tetrahydro-β-carboline Alkaloid Scaffolds

For Pictet-Spengler reactions involving sterically accessible tryptamines and aldehydes, (R)-BNDHP is a preferred catalyst over bulkier analogs like (R)-TRIP. It provides a more favorable balance of yield and enantioselectivity, making it a more efficient choice for constructing these important heterocyclic cores.

Bulk Separation of Racemic Bases in Process Chemistry

As a chiral resolving agent, this compound is ideal for the industrial-scale separation of valuable racemic amines or other basic compounds. The significant solubility difference between the diastereomeric salts it forms allows for straightforward and scalable purification by fractional crystallization, avoiding more costly chromatographic methods.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

347.04732086 Da

Monoisotopic Mass

347.04732086 Da

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35193-63-6
39648-67-4
35193-64-7

Wikipedia

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Last modified: 08-15-2023
Guo et al. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent. Nature Chemistry, doi: 10.1038/nchem.2711, published online 23 January 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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